![molecular formula C7H5NO3 B576157 1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one CAS No. 186037-27-4](/img/structure/B576157.png)
1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one is a heterocyclic compound that belongs to the class of furo-pyridines. These compounds are characterized by a fused ring system consisting of a furan ring and a pyridine ring. The unique structure of furo[3,4-b]pyridin-7(5H)-one 1-oxide makes it an interesting subject of study in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,4-b]pyridin-7(5H)-one 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aminoamides of the furo[2,3-b]pyridine series, which undergo chlorination reactions with reagents such as sodium hypochlorite and N-chlorosuccinimide . The reaction proceeds at position 2 of the furopyridine system, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of furo[3,4-b]pyridin-7(5H)-one 1-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of furo[3,4-b]pyridin-7(5H)-one 1-oxide include sodium hypochlorite, N-chlorosuccinimide, and other chlorinating agents . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of furo[3,4-b]pyridin-7(5H)-one 1-oxide depend on the specific reaction conditions and reagents used. For example, chlorination reactions can lead to the formation of 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .
Aplicaciones Científicas De Investigación
1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antiproliferative and antitumor effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of furo[3,4-b]pyridin-7(5H)-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inverse agonist of the cannabinoid receptor (CB1R), exhibiting antiproliferative activity against cancer cell lines . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Exhibits similar biological activities and is used in the synthesis of various derivatives.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential anticancer properties.
Pyrido[3,4-d]pyrimidine: Known for its versatility in pharmaceutical development and diverse biological activities.
The uniqueness of furo[3,4-b]pyridin-7(5H)-one 1-oxide lies in its specific structure and the range of reactions it can undergo, making it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
186037-27-4 |
|---|---|
Fórmula molecular |
C7H5NO3 |
Peso molecular |
151.121 |
Nombre IUPAC |
1-oxido-5H-furo[3,4-b]pyridin-1-ium-7-one |
InChI |
InChI=1S/C7H5NO3/c9-7-6-5(4-11-7)2-1-3-8(6)10/h1-3H,4H2 |
Clave InChI |
APDPTJIGPCKXTE-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=O)O1)[N+](=CC=C2)[O-] |
Sinónimos |
Furo[3,4-b]pyridin-7(5H)-one, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


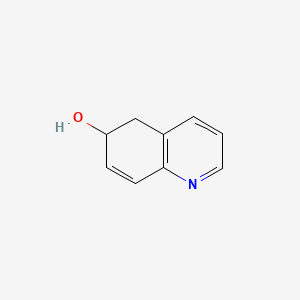

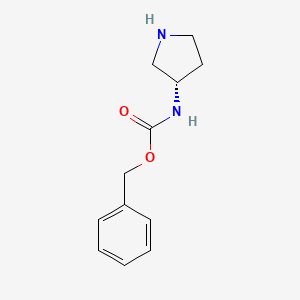
![3-[(2-Aminoethyl)(methyl)amino]propanoic acid](/img/structure/B576082.png)
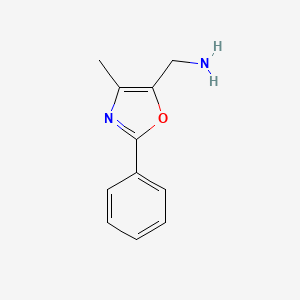
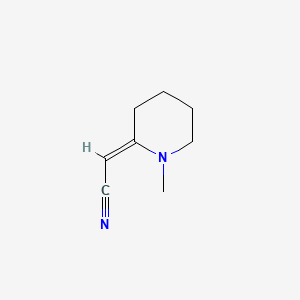
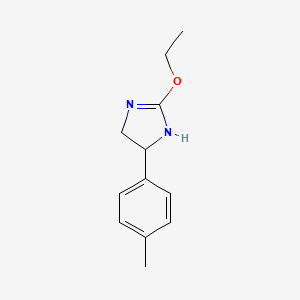
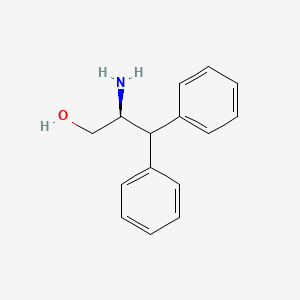
![2-Methyl-1H-naphtho[1,2-d]imidazol-8-amine](/img/structure/B576096.png)
